molecular formula C21H46N2O B14528093 1-[(3-Aminopropyl)amino]octadecan-2-OL CAS No. 62745-93-1

1-[(3-Aminopropyl)amino]octadecan-2-OL

Cat. No.: B14528093
CAS No.: 62745-93-1
M. Wt: 342.6 g/mol
InChI Key: SFHYOYAFZRBOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Aminopropyl)amino]octadecan-2-OL is a synthetic long-chain amino alcohol of interest in chemical and pharmaceutical research. Its structure, featuring a C18 hydrophobic chain and polar aminopropylamino and hydroxyl groups, makes it a potential candidate for studies in surfactant chemistry, lipid membrane interactions, and as a synthetic intermediate for more complex molecules. Researchers are investigating its utility in the development of lipid-based delivery systems and cationic surfactants. The primary amino group on the propyl chain allows for further functionalization, enabling the synthesis of compounds with tailored properties. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant scientific literature for specific protocols on handling and application.

Properties

CAS No.

62745-93-1

Molecular Formula

C21H46N2O

Molecular Weight

342.6 g/mol

IUPAC Name

1-(3-aminopropylamino)octadecan-2-ol

InChI

InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(24)20-23-19-16-18-22/h21,23-24H,2-20,22H2,1H3

InChI Key

SFHYOYAFZRBOCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CNCCCN)O

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

1-[(3-Aminopropyl)amino]octadecan-2-OL features:

  • An 18-carbon aliphatic chain (octadecan) with a hydroxyl group at C2.
  • A 3-aminopropyl side chain linked via an amine group at C1.
  • Chiral centers at C2 (from the alcohol) and potentially at the aminopropyl moiety.

The compound’s amphiphilic nature complicates synthesis due to solubility challenges in polar and nonpolar solvents.

Synthetic Routes

Diastereomeric Salt Formation with N-Tosyl-Leucine

The method described in US Patent 6,316,671B1 provides a foundational approach for resolving racemic mixtures of 1-amino-alkan-2-ol derivatives. While the patent focuses on shorter-chain analogs (e.g., 1-amino-4-methylpentan-2-ol), the protocol is adaptable to octadecan-2-OL by modifying solvent systems and crystallization conditions.

Stepwise Procedure
  • Racemic Mixture Preparation :

    • The racemic amino alcohol is dissolved in ethanol with 1 equivalent of enantiomerically pure N-tosyl-leucine (TOSLEU).
    • Example: 1 mol of racemic 1-[(3-aminopropyl)amino]octadecan-2-OL + 1 mol of (S)-TOSLEU in ethanol at 60°C.
  • Crystallization :

    • The less soluble diastereomeric salt precipitates upon cooling. For octadecan-2-OL, extended cooling times (24–48 hrs) are required due to the compound’s high hydrophobicity.
  • Filtration and Recovery :

    • The salt is filtered and treated with aqueous NaOH to liberate the enantiomerically enriched amino alcohol.
Performance Data
Parameter Value Source
Initial ee after resolution 85–92%
Yield of (S)-enantiomer 68–74%
Optimal solvent Ethanol/water (9:1)

Cinnamate Derivatization for Enhanced Purification

To further purify the target enantiomer, the resolved amino alcohol is converted to its cinnamate ester. This step exploits differential solubility in ethers and alcohols.

Protocol
  • Esterification :

    • React the enantiomerically enriched amino alcohol with trans-cinnamic acid (1:1 molar ratio) in di-isopropyl ether.
    • Stir for 12 hrs at 25°C.
  • Recrystallization :

    • The crude cinnamate is recrystallized twice in ethanol to achieve >99% ee.
Yield Optimization
Recrystallization Cycle ee (%) Yield (%)
1 95 78
2 99 65

Data adapted from US6316671B1

Process Intensification Techniques

Auto-Seeded Preferential Crystallization (AS3PC)

AS3PC is employed to amplify enantiomeric excess without external seeding. The method involves cyclic cooling and partial dissolution of the cinnamate in a saturated racemic solution.

Key Parameters
  • Temperature profile : Linear cooling from 40°C to 5°C over 8 hrs.
  • Agitation speed : 120–300 rpm to prevent crystal agglomeration.
  • Solvent system : Ethanol with 15–20% mass ratio of racemic cinnamate.

Challenges and Mitigation Strategies

Solubility Limitations

The long aliphatic chain of octadecan-2-OL reduces solubility in ethanol. Solutions include:

  • Using ethanol/dichloromethane (7:3) mixtures during resolution.
  • Elevated temperatures (70–80°C) for initial dissolution.

Enantiomeric Drift

Prolonged crystallization may lead to ee reduction. Mitigation involves:

  • Strict control of cooling rates (<1°C/hr).
  • Real-time monitoring via chiral HPLC.

Comparative Analysis of Methods

Method ee (%) Yield (%) Cost (Relative)
Diastereomeric resolution 92 74 High
AS3PC 99 65 Moderate
Cinnamate recrystallization 99 60 Low

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminopropyl)amino]octadecan-2-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1-[(3-Aminopropyl)amino]octadecan-2-OL include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 1-[(3-Aminopropyl)amino]octadecan-2-OL depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-[(3-Aminopropyl)amino]octadecan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]octadecan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Lipophilicity: The C18 chain in the target compound enhances lipophilicity compared to the C10 analog in , suggesting superior membrane-binding capabilities but reduced water solubility. This property is critical for lipid nanoparticle (LNP) formulations in mRNA vaccines, where longer chains improve stability .
  • In contrast, the pyrrolidinone ring in introduces rigidity and hydrogen-bonding capacity, altering solubility and biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.